molecular formula C11H18N2O B2650173 1-(1,3-dimethyl-1H-pyrazol-4-yl)hexan-1-one CAS No. 1174850-21-5

1-(1,3-dimethyl-1H-pyrazol-4-yl)hexan-1-one

Cat. No.: B2650173
CAS No.: 1174850-21-5
M. Wt: 194.278
InChI Key: PTEJOFAWIXLOTL-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-1H-pyrazol-4-yl)hexan-1-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a hexanone group attached to a pyrazole ring substituted with two methyl groups at positions 1 and 3.

Preparation Methods

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)hexan-1-one typically involves the reaction of 1,3-dimethyl-1H-pyrazole with hexanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-(1,3-dimethyl-1H-pyrazol-4-yl)hexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various substituents onto the ring.

Scientific Research Applications

1-(1,3-dimethyl-1H-pyrazol-4-yl)hexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(1,3-dimethyl-1H-pyrazol-4-yl)hexan-1-one can be compared with other similar compounds, such as:

    1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone: This compound has a shorter alkyl chain and different physical and chemical properties.

    1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one: Similar to the ethanone derivative but with a three-carbon chain.

    1-(1,3-dimethyl-1H-pyrazol-4-yl)butan-1-one: This compound has a four-carbon chain and exhibits different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct physical, chemical, and biological properties compared to its analogs.

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-4-5-6-7-11(14)10-8-13(3)12-9(10)2/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEJOFAWIXLOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CN(N=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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